molecular formula C7H4Br2F2 B1529233 2-Bromo-4,6-difluorobenzyl bromide CAS No. 1807193-40-3

2-Bromo-4,6-difluorobenzyl bromide

Cat. No. B1529233
CAS RN: 1807193-40-3
M. Wt: 285.91 g/mol
InChI Key: ILRBEZOMTPWAPY-UHFFFAOYSA-N
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Description

2-Bromo-4,6-difluorobenzyl bromide is a chemical compound with the CAS Number: 1807193-40-3 . It has a molecular weight of 285.91 and its IUPAC name is 1-bromo-2-(bromomethyl)-3,5-difluorobenzene .


Synthesis Analysis

The synthesis of 2-bromo-4,6-bis(dibromoacetyl)resorcinol, a related compound, has been reported . The synthesis involved the reaction of 4,6-diacetylresorcinol with bromine in acetic acid at ice-cold conditions . Another method involves the reaction of 2,6-difluoro toluene with hydrogen bromide and hydrogen peroxide under the irradiation of a tungsten-iodine lamp .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4,6-difluorobenzyl bromide includes two bromine atoms, two fluorine atoms, and a benzene ring . The InChI code for this compound is 1S/C7H4Br2F2/c8-3-5-6(9)1-4(10)2-7(5)11/h1-2H,3H2 .


Physical And Chemical Properties Analysis

2-Bromo-4,6-difluorobenzyl bromide is a solid-fused compound stored at ambient temperature . It has a molecular weight of 285.91 .

Scientific Research Applications

Synthesis and Characterization of Organic Compounds

2-Bromo-4,6-difluorobenzyl bromide serves as a precursor in the synthesis of complex organic molecules. For instance, the experimental and theoretical characterization of organic compounds, such as 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole, showcases the role of brominated compounds in studying molecular structures, electrostatic potential, and other chemical properties through techniques like X-ray crystallography and density functional theory (Zeyrek et al., 2015).

Catalysis and Synthesis Reactions

Research indicates its utility in catalytic reactions, such as the palladium-catalyzed cleavage of benzylic bromides to generate benzyl radicals, which can then be immobilized onto solid interfaces. This process is instrumental in creating complex organic structures and has implications in materials science and synthetic chemistry (Jouikov & Simonet, 2010).

Polymer Science

The compound also finds application in the development of polymers with controlled molecular architecture. Through a convergent growth approach, dendritic macromolecules are synthesized, allowing for precise control over the molecular size and shape. This is crucial for creating materials with specific properties, such as enhanced solubility or reactivity (Hawker & Fréchet, 1990).

Environmental Chemistry

Investigations into the thermal degradation of brominated compounds, including those similar to 2-Bromo-4,6-difluorobenzyl bromide, reveal insights into the formation of environmentally persistent pollutants like dioxins. Understanding these mechanisms is vital for assessing the environmental impact of brominated flame retardants and developing safer alternatives (Evans & Dellinger, 2005).

Safety And Hazards

This compound is classified as dangerous with the signal word “Danger” and hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing face, hands, and any exposed skin thoroughly after handling .

properties

IUPAC Name

1-bromo-2-(bromomethyl)-3,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F2/c8-3-5-6(9)1-4(10)2-7(5)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRBEZOMTPWAPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CBr)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4,6-difluorobenzyl bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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